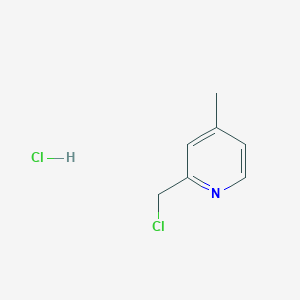
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride
Vue d'ensemble
Description
“1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 71879-46-4 . It has a molecular weight of 192.69 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-N-methyl-4-piperidinamine hydrochloride . The Inchi Code is 1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 288.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.8±3.0 kJ/mol . The flash point is 128.4±19.8 °C . The index of refraction is 1.469 . The molar refractivity is 48.8±0.3 cm^3 . The polar surface area is 32 Å^2 . The polarizability is 19.3±0.5 10^-24 cm^3 . The surface tension is 32.6±3.0 dyne/cm . The molar volume is 175.2±3.0 cm^3 .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity
Research by Merugu et al. (2010) focused on the synthesis of derivatives involving 1-(4-(piperidin-1-yl) phenyl) ethanone under microwave irradiation, leading to compounds with notable antibacterial activity. This process highlights the compound's utility in facilitating efficient syntheses of biologically active molecules Merugu, Ramesh, & Sreenivasulu, 2010.
Biginelli Reaction for Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) utilized a compound structurally related to 1-(4-(Methylamino)piperidin-1-yl)ethanone in a one-pot Biginelli reaction, showcasing its role in the synthesis of dihydropyrimidinone derivatives with potential medicinal applications. This demonstrates the compound's versatility in creating a variety of bioactive molecules Bhat, Al-Omar, Ghabbour, & Naglah, 2018.
Hydroaminomethylation for High Selectivity and Activity
Hamers et al. (2009) investigated the hydroaminomethylation of 1-octene and piperidine, demonstrating the compound's effectiveness in achieving high selectivity and activity in catalytic processes. This research offers insights into its potential for creating complex molecules with high precision Hamers, Kosciusko-Morizet, Müller, & Vogt, 2009.
Synthesis and Characterization of Novel Compounds
Govindhan et al. (2017) synthesized a novel compound involving 1-(4-(Methylamino)piperidin-1-yl)ethanone, which was then characterized for its properties, including thermal stability and cytotoxic studies. This research underscores the compound's utility in developing new materials with potential biomedical applications Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017.
Molecular Interaction Studies
Research on molecular interaction, such as that conducted by Shim et al. (2002), explores the antagonist activities of related piperidine compounds, providing a foundation for understanding how modifications to the piperidine moiety can influence biological activity. This is crucial for the development of pharmaceuticals targeting specific receptors Shim, Welsh, Cartier, Edwards, & Howlett, 2002.
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHSUNFANHIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608831 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71879-46-4 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

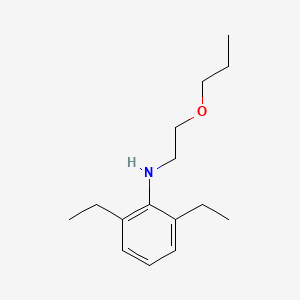
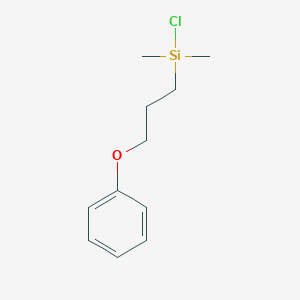

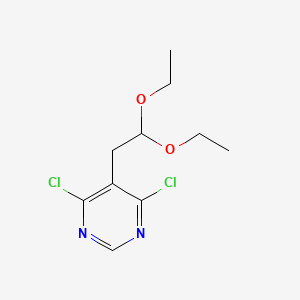


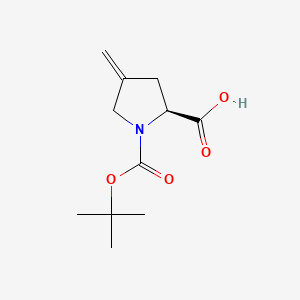


![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
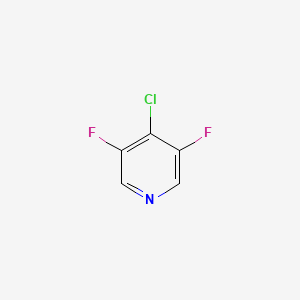
![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)
